molecular formula C14H18O2 B2624931 2-[(4-Methylcyclohexyl)oxy]benzaldehyde CAS No. 1020960-74-0

2-[(4-Methylcyclohexyl)oxy]benzaldehyde

Cat. No.: B2624931
CAS No.: 1020960-74-0
M. Wt: 218.296
InChI Key: QNSYCBGSYBWTAZ-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS 1020960-74-0 ) is a chemical compound with the molecular formula C 14 H 18 O 2 and a molecular weight of 218.29 g/mol . It is an aromatic aldehyde derivative where a 4-methylcyclohexyloxy group is substituted at the 2-position of the benzaldehyde ring. This structural motif is of significant interest in organic synthesis and materials science. While specific biological data for this compound is limited, structural analogues, particularly other alkoxy-substituted benzaldehydes, have demonstrated considerable research value in the development of topical compositions for treating inflammatory skin conditions . Such compounds have been investigated for their potential to modulate inflammatory pathways, including the inhibition of key mediators like interleukin-1 (IL-1) . Consequently, this compound serves as a valuable building block in medicinal chemistry for the synthesis and optimization of novel anti-inflammatory agents . Beyond biomedical applications, this compound and its derivatives are also explored in material science , such as in the synthesis of specialized silane coupling agents used in medical and dental curable compositions . It may also find use as a synthetic intermediate or fragrance component in encapsulated perfume compositions for consumer products . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

2-(4-methylcyclohexyl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSYCBGSYBWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020960-74-0
Record name 2-[(4-methylcyclohexyl)oxy]benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde typically involves the reaction of 4-methylcyclohexanol with benzaldehyde under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules. Its reactivity makes it a valuable building block for developing new organic compounds used in various applications, including agrochemicals and pharmaceuticals.

Biological Research

In biological contexts, 2-[(4-Methylcyclohexyl)oxy]benzaldehyde can be utilized to study the effects of aromatic aldehydes on biological systems. It may act as a precursor for synthesizing bioactive molecules, potentially leading to therapeutic applications in treating various diseases .

Drug Development

The compound has potential applications in drug development, particularly as a scaffold for creating new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or specificity towards certain molecular targets .

Case Study: Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that derivatives can target the Hedgehog signaling pathway, which is implicated in several cancers such as basal cell carcinoma and medulloblastoma .

Fragrance and Flavor Industry

Due to its aromatic properties, this compound is widely used in the fragrance industry for formulating perfumes and flavoring agents. Its unique scent profile enhances product appeal and is integral to creating complex fragrance compositions .

Agrochemicals

The compound also finds utility in developing agrochemicals, including pesticides and herbicides aimed at improving crop yields and protecting against pests. Its chemical structure allows it to interact effectively with biological systems, making it suitable for agricultural applications .

Summary of Applications

Application AreaSpecific UsesNotes
Organic SynthesisIntermediate for complex moleculesValuable building block for various chemical reactions
Biological ResearchStudy of aromatic aldehydesPotential precursor for bioactive compounds
PharmaceuticalsDrug developmentScaffold for creating new therapeutic agents
Fragrance IndustryPerfumes and flavoringsEnhances product appeal
AgrochemicalsPesticides and herbicidesImproves crop yield and pest protection

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural Features and Substituent Effects

Target Compound :
  • Substituent : 4-Methylcyclohexyloxy (bulky, aliphatic, electron-donating).
  • Key Features: Diastereomerism, planar benzaldehyde core with a non-planar cyclohexyl group.
Analog 1 : 2-[(4-Bromobenzyl)oxy]benzaldehyde (CAS: 101046-14-4)
  • Substituent : 4-Bromobenzyloxy (aromatic, electron-withdrawing bromine).
  • Molecular Formula : C₁₄H₁₁BrO₂ (MW: 291.14 g/mol).
  • Contrast : Bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions, unlike the electron-donating cyclohexyl group in the target compound.
Analog 2 : 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 906353-01-3)
  • Substituent : 6-Methylpyrazinyloxy (heterocyclic, nitrogen-rich).
  • Molecular Formula : C₁₂H₁₀N₂O₂ (MW: 214.21 g/mol).
Analog 3 : Flavoglaucin (Eurotium-derived)
  • Substituents : Prenyl (3-methyl-2-butenyl) and aliphatic chains.
  • Structure : Gentisaldehyde (2,5-dihydroxybenzaldehyde) derivative with a seven-carbon chain.
  • Contrast : Multiple hydroxyl and prenyl groups enhance bioactivity (e.g., antitumor activity), whereas the target compound lacks hydroxyl groups.

Physical and Spectral Properties

Compound Melting Point (°C) Boiling Point (°C) Key Spectral Data (IR/NMR)
Target Compound 338.4 Predicted C=O stretch (~1700 cm⁻¹), cyclohexyl CH₂ signals (δ 1.2–1.8 ppm).
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde 169–171 IR: C=O (1680 cm⁻¹), OH (3200 cm⁻¹); NMR: Aromatic H (δ 6.8–7.5 ppm).
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde X-ray: Dihedral angle 78.31° between aromatic rings; CH-π interactions.

Biological Activity

2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS No. 1020960-74-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • LogP : 2.6, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been suggested that this compound can halt the cell cycle at critical checkpoints, preventing further division of cancerous cells.

Enzyme Inhibition

One significant area of research involves the inhibition of specific enzymes linked to disease processes:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Tyrosinase Inhibition : The compound may also inhibit tyrosinase activity, which is crucial in melanin production and could be explored for cosmetic applications related to skin pigmentation disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzaldehyde, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition
This compound5075%
Control (Ciprofloxacin)1090%

Case Study 2: Anticancer Activity

In a study focusing on various cancer cell lines, including breast and prostate cancer cells, this compound demonstrated IC50 values ranging from 10 to 25 µM, indicating moderate potency.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC3 (Prostate Cancer)20

The mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and cyclohexyl methyl group (δ 1.0–1.2 ppm). Aromatic protons appear as a multiplet (δ 6.8–7.8 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
  • Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak ([M+H]⁺ expected at m/z ~246) .

Q. Advanced

  • X-ray Crystallography : Resolves conformational isomerism in the cyclohexyl group (chair vs. boat) and confirms ether linkage geometry .
  • FT-IR : Detects trace oxidation products (e.g., carboxylic acid C=O stretch at 1700 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically initiates at >200°C .

How does the steric and electronic nature of the 4-methylcyclohexyl group influence reactivity in downstream reactions?

Advanced
The bulky 4-methylcyclohexyl group:

  • Steric Effects : Hinders electrophilic aromatic substitution (e.g., nitration, sulfonation) at the ortho position, directing reactions to the para position of the benzaldehyde ring .
  • Electronic Effects : The ether oxygen donates electron density via resonance, activating the benzaldehyde ring for nucleophilic additions (e.g., Grignard reactions) but deactivating it toward Friedel-Crafts alkylation .
  • Solubility : Enhances lipophilicity, making the compound suitable for organic phase reactions (e.g., Suzuki couplings in toluene/water biphasic systems) .

What are the documented biological interactions of structurally analogous benzaldehyde derivatives, and how might these inform research on this compound?

Q. Advanced

  • Antimicrobial Activity : Analogues with methoxy or halogen substituents show moderate inhibition of E. coli and S. aureus (MIC 50–100 µg/mL) via membrane disruption, as evidenced by SYTOX Green uptake assays .
  • Enzyme Inhibition : Derivatives with bulky alkoxy groups (e.g., 2-[(2-chlorobenzyl)oxy]benzaldehyde) inhibit cytochrome P450 3A4 (IC₅₀ ~10 µM) through competitive binding .
  • Cytotoxicity : Structure-activity relationships (SAR) suggest that electron-withdrawing groups on the benzaldehyde ring enhance apoptosis in cancer cell lines (e.g., HepG2) .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Advanced
Discrepancies often arise from:

  • Polymorphism : Differential crystallization solvents (e.g., ethanol vs. hexane) produce polymorphs with melting points ranging 80–85°C .
  • Purity : Impurities from incomplete alkylation (e.g., residual 2-hydroxybenzaldehyde) lower observed melting points. Validate via DSC and HPLC .
  • Solubility : Reported solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) may vary due to hygroscopicity. Use Karl Fischer titration to quantify water content in samples .

What computational methods are recommended for predicting the reactivity or docking behavior of this compound?

Q. Advanced

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic reactivity indices (e.g., Fukui functions) to identify reactive sites for functionalization .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with COX-2 or EGFR kinases) using AMBER or GROMACS, accounting for the compound’s conformational flexibility .
  • QSAR Models : Utilize topological descriptors (e.g., Wiener index) to correlate substituent effects with bioactivity in analogues .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent aldehyde oxidation. Desiccants (silica gel) mitigate hydrolysis .
  • Handling : Use nitrile gloves and fume hoods; the compound may cause skin irritation (LD₅₀ >2000 mg/kg in rats) .

Q. Advanced

  • Degradation Pathways : LC-MS monitoring reveals gradual formation of 2-hydroxybenzaldehyde under UV light. Stabilize with antioxidants (e.g., BHT at 0.1% w/w) .
  • Waste Disposal : Neutralize with 10% NaOH, then incinerate to avoid environmental release of aromatic byproducts .

How can researchers resolve spectral data ambiguities (e.g., overlapping NMR signals) for this compound?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., cyclohexyl H-1 and H-2) and resolves aromatic multiplet overlaps .
  • Variable Temperature NMR : Heating to 50°C simplifies splitting caused by restricted rotation of the cyclohexyl group .
  • Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbonyl (C=O) environments in crowded spectra .

What are understudied applications of this compound in materials science or catalysis?

Q. Advanced

  • Coordination Chemistry : Acts as a ligand for Cu(I) or Pd(II) complexes in cross-coupling reactions, leveraging the aldehyde’s chelating ability .
  • Polymer Synthesis : Serves as a monomer in polybenzaldehyde resins, with thermosetting properties enhanced by the cyclohexyl group’s rigidity .
  • Photocatalysis : Under visible light, the compound generates radicals in TiO₂-based systems for pollutant degradation .

What gaps exist in the current literature, and how can experimental design address them?

Q. Advanced

  • Mechanistic Studies : Limited data on the compound’s metabolic pathways. Use ¹⁴C-labeled analogues in hepatocyte assays to identify metabolites .
  • Toxicity Profiling : No chronic exposure studies. Employ zebrafish models to assess developmental toxicity (LC₅₀, teratogenicity) .
  • Supramolecular Chemistry : Unexplored host-guest interactions with cyclodextrins. Conduct isothermal titration calorimetry (ITC) to measure binding affinities .

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